"N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide synthesis and characterization"
"N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide synthesis and characterization"
Technical Guide: Synthesis and Characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 436090-51-6). This molecule serves as a critical "linker-tail" intermediate in the development of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
The structural motif—comprising a solubilizing morpholine tail, an acetamide linker, and an electron-rich aniline core—is designed to interact with the solvent-exposed region of the ATP-binding pocket while providing a nucleophilic handle (the C5-amine) for coupling to heterocycles like pyrimidines or quinazolines.
Retrosynthetic Analysis & Strategy
To ensure high yield and regiochemical fidelity, we employ a convergent three-step synthesis starting from commercially available 2-methoxy-5-nitroaniline .
Strategic Rationale:
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Late-Stage Reduction: The C5-amino group is sensitive to oxidation. Generating it in the final step via nitro reduction minimizes side reactions (e.g., polymerization).
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Stepwise Linker Construction: Installing the chloroacetamide "warhead" first, followed by morpholine displacement, prevents the formation of bis-alkylated byproducts that can occur if one attempts to react a pre-formed morpholino-acetic acid.
Synthesis Pathway Diagram
Caption: Three-step linear synthesis route designed to maximize regioselectivity and yield.
Experimental Protocols
Step 1: Acylation (Synthesis of Intermediate A)
Reaction: 2-Methoxy-5-nitroaniline + Chloroacetyl chloride
Causality: We use Dichloromethane (DCM) as the solvent to maintain solubility of the nitroaniline while allowing easy aqueous workup. Triethylamine (TEA) acts as the HCl scavenger to drive the equilibrium forward.
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Charge: In a 500 mL round-bottom flask, dissolve 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in anhydrous DCM (150 mL).
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Cool: Cool the solution to 0°C using an ice bath. Add TEA (9.1 mL, 65.5 mmol) dropwise.
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Addition: Add chloroacetyl chloride (5.2 mL, 65.5 mmol) dropwise over 30 minutes. Note: Exothermic reaction; control rate to keep T < 5°C.
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Monitor: Stir at room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).
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Workup: Quench with water (100 mL). Separate organic layer. Wash with 1N HCl (50 mL) to remove unreacted aniline, followed by brine.
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Yield: Dry over
, concentrate. Recrystallize from EtOH to yield a yellow solid (Intermediate A).
Step 2: Nucleophilic Substitution (Synthesis of Intermediate B)
Reaction: Intermediate A + Morpholine
Causality: The addition of Potassium Iodide (KI) is catalytic (Finkelstein reaction logic). It converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the substitution by the morpholine nucleophile.
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Charge: Dissolve Intermediate A (10.0 g) in Acetonitrile (100 mL).
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Reagents: Add Morpholine (4.2 mL, 1.2 eq) and
(8.4 g, 1.5 eq). Add KI (0.1 eq) as catalyst. -
Reflux: Heat to 60°C for 4–6 hours.
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Workup: Filter off inorganic salts. Concentrate the filtrate.
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Purification: Triturate the residue with diethyl ether to remove excess morpholine. Filter the solid (Intermediate B).
Step 3: Nitro Reduction (Final Assembly)
Reaction: Intermediate B
Causality: We prefer Iron/Ammonium Chloride (
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Charge: Suspend Intermediate B (5.0 g) in Ethanol (80 mL) and Water (20 mL).
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Activation: Add
(5 eq) and Iron powder (5 eq, 325 mesh). -
Reaction: Reflux at 80°C for 2–4 hours. The yellow suspension will turn dark/black (iron oxides).
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Filtration: Filter hot through a Celite pad to remove iron residues. Wash pad with hot ethanol.
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Isolation: Concentrate filtrate. Neutralize with saturated
if necessary. Extract with EtOAc.[1] -
Final Polish: The product is an off-white to pale brown solid. Store under inert gas (Argon) to prevent oxidation of the aniline.
Analytical Characterization (QC Parameters)
To validate the synthesis, the following analytical thresholds must be met.
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Mass Spec | [M+H]+ = 266.3 m/z | LC-MS (ESI+) |
| Melting Point | 118°C – 122°C | Capillary Method |
| Residual Solvents | < 5000 ppm (EtOH/EtOAc) | GC-HS |
NMR Interpretation ( NMR, 400 MHz, DMSO- )
- 9.10 (s, 1H, -NH-CO-): Downfield singlet confirms amide formation.
- 7.65 (d, 1H, Ar-H3): Proton ortho to the nitro/amine group.
- 6.80 (d, 1H, Ar-H4): Coupling patterns confirm 1,2,5-substitution.
- 4.80 (s, 2H, -NH2): Broad singlet indicates successful reduction of Nitro to Amine.
- 3.75 (s, 3H, -OCH3): Strong singlet for the methoxy group.
- 3.60 (m, 4H, Morpholine-O-CH2): Characteristic morpholine ether protons.
- 3.10 (s, 2H, -CO-CH2-N): Singlet connecting the linker.
- 2.50 (m, 4H, Morpholine-N-CH2): Obscured by DMSO solvent peak often, but integrates to 4H.
Safety & Handling (E-E-A-T Protocol)
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Chloroacetyl Chloride: Potent lachrymator and corrosive. Protocol: Handle only in a functioning fume hood. Quench excess reagent with ice water slowly to avoid violent HCl release.
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Nitroaromatics: Potential mutagens. Protocol: Double-glove (Nitrile) and use particulate respirators during weighing.
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Waste Disposal: Aqueous waste from Step 1 contains triethylamine hydrochloride and must be neutralized before disposal. Iron waste from Step 3 is heavy metal waste.
Application Context: Kinase Inhibitor Design
This molecule is not a drug itself but a "privileged structure" scaffold. It is typically reacted with a 2,4-dichloropyrimidine or a substituted quinazoline.
Workflow Diagram: Drug Discovery Context
Caption: The role of the target molecule in assembling covalent kinase inhibitors.
References
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Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry.[2] [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10247677 (Related Structure). [Link]
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
